molecular formula C12H16O3 B8309839 Methyl 2-(4-hydroxybutyl)benzoate

Methyl 2-(4-hydroxybutyl)benzoate

Cat. No. B8309839
M. Wt: 208.25 g/mol
InChI Key: PWKYWJOMRPQOOJ-UHFFFAOYSA-N
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Patent
US07816397B2

Procedure details

46.6 g (0.023 M) of methyl 2-(4-hydroxybut-1-ynyl)benzoate and 5 g of wet 10% palladium-on-charcoal are added to 900 ml of methanol in a 2000 ml stainless-steel autoclave. The reaction medium is then stirred under hydrogen pressure (10 bar) at 70° C. for 16 hours.
Quantity
46.6 g
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][C:4]#[C:5][C:6]1[CH:15]=[CH:14][CH:13]=[CH:12][C:7]=1[C:8]([O:10][CH3:11])=[O:9]>[Pd].CO>[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6]1[CH:15]=[CH:14][CH:13]=[CH:12][C:7]=1[C:8]([O:10][CH3:11])=[O:9]

Inputs

Step One
Name
Quantity
46.6 g
Type
reactant
Smiles
OCCC#CC1=C(C(=O)OC)C=CC=C1
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
900 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction medium is then stirred under hydrogen pressure (10 bar) at 70° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
OCCCCC1=C(C(=O)OC)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.